Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride under basic conditions to form the benzodioxole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Phosphonate Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE: Similar structure but with a methoxy group instead of a nitro group.
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE imparts unique electronic properties, making it distinct from its analogs
Properties
Molecular Formula |
C19H18N3O8P |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H18N3O8P/c1-26-31(25,27-2)19-18(20-10-12-3-8-15-16(9-12)29-11-28-15)30-17(21-19)13-4-6-14(7-5-13)22(23)24/h3-9,20H,10-11H2,1-2H3 |
InChI Key |
WKFVKCBLLLXJDE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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